(5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a derivative of glucose. It is a protected form of glucose where the hydroxyl groups at positions 1, 2, 5, and 6 are masked by isopropylidene groups. This compound is widely used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: (5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is typically synthesized from D-glucose. The process involves the protection of the hydroxyl groups using acetone in the presence of an acid catalyst. The reaction conditions usually include:
Reagents: D-glucose, acetone, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, followed by neutralization and purification steps
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
(5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The protected hydroxyl groups can be selectively deprotected and substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and acids or bases for substitution reactions .
Major Products: The major products depend on the specific reaction but can include various glucose derivatives and intermediates for further synthesis
Scientific Research Applications
(5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is used in several scientific research applications:
Mechanism of Action
The mechanism of action of (5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol primarily involves its role as a protected glucose derivative. The isopropylidene groups protect the hydroxyl groups, allowing selective reactions at other positions. Upon deprotection, the hydroxyl groups can participate in further chemical transformations, enabling the synthesis of complex molecules .
Comparison with Similar Compounds
(5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol can be compared with other similar compounds such as:
- 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose
- 1,2:3,5-Di-O-isopropylidene-α-D-ribofuranose
- 1,2:5,6-Di-O-isopropylidene-α-D-mannofuranose
These compounds share similar protective groups but differ in the positions of the isopropylidene groups and the parent sugar molecule. The uniqueness of this compound lies in its specific protection pattern, which allows for selective reactions and the synthesis of unique derivatives .
Properties
IUPAC Name |
(5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7+,8-,9-,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGAYKWRDILTF-QWIPYHCPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3C(O2)OC(O3)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.